![molecular formula C16H14O4 B149946 Alloimperatorin CAS No. 642-05-7](/img/structure/B149946.png)
Alloimperatorin
Overview
Description
Alloimperatorin is a compound extracted from the traditional Chinese medicine Angelica dahurica . It has exhibited anticancer activity .
Synthesis Analysis
The synthesis of Alloimperatorin involves the extraction from the traditional Chinese medicine Angelica dahurica . An epoxide derivative of Alloimperatorin has also been synthesized for evaluating its antitumor and apoptotic effects in acute myeloid leukemia HL-60 cells .Molecular Structure Analysis
Alloimperatorin has a molecular formula of C16H14O4, an average mass of 270.280 Da, and a mono-isotopic mass of 270.089203 Da .Chemical Reactions Analysis
Alloimperatorin has shown to induce apoptosis of cervical cancer cells . It has also been found to reduce the activity of HeLa cells .Physical And Chemical Properties Analysis
Alloimperatorin has a density of 1.3±0.1 g/cm3, a boiling point of 476.1±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C .Scientific Research Applications
Antioxidative Properties
Alloimperatorin has been found to have significant antioxidative properties . This means it can help protect cells from damage caused by harmful molecules known as free radicals.
Anti-inflammatory Effects
Research has shown that Alloimperatorin has anti-inflammatory effects . This makes it potentially useful in the treatment of conditions characterized by inflammation.
Anti-apoptotic Potential
Alloimperatorin has been found to have anti-apoptotic potential . Apoptosis is a process of programmed cell death, and substances with anti-apoptotic properties can prevent or delay this process.
Breast Cancer Treatment
Alloimperatorin has shown significant therapeutic potential in the treatment of breast cancer . It has been found to inhibit the growth and invasion of breast cancer cells in vitro .
Treatment of Rheumatoid Arthritis
Prangenidin, another name for Alloimperatorin, has been found to have therapeutic effects in the treatment of rheumatoid arthritis . It has been shown to inhibit the viability, migration, and invasion of MH7A cells, and to induce apoptosis through the PI3K/AKT pathway .
Anti-hyperglycemic Effects
Prangenidin has been identified as a potential inhibitor of α-glucosidase , an enzyme that enhances carbohydrate digestion. This suggests that Prangenidin could have anti-hyperglycemic effects, making it potentially useful in the treatment of conditions like diabetes .
Mechanism of Action
Alloimperatorin, also known as Prangenidin, is a compound extracted from the traditional Chinese medicine Angelica dahurica . It has exhibited anticancer activity, but its precise molecular mechanism of anticancer remains unclear . This article aims to provide a comprehensive review of the mechanism of action of Alloimperatorin.
Target of Action
Alloimperatorin primarily targets cancer cells, including cervical cancer cells (HeLa, SiHa, and MS-751) and breast cancer cells . It has shown to inhibit the viability of these cells in a concentration- and time-dependent manner .
Mode of Action
Alloimperatorin interacts with its targets by inducing apoptosis, ferroptosis, and oxeiptosis . It increases the activities of caspase-3, caspase-8, caspase-9, and poly (ADP-ribose) polymerase (PARP), leading to significant mitochondrial shrinkage . It also promotes the expression of Bax apoptotic proteins and reduces the expression of PARP, procaspase3, procaspase8, procaspase9, and BCL-2 proteins .
Biochemical Pathways
Alloimperatorin affects several biochemical pathways. It promotes the accumulation of Fe2+, reactive oxygen species (ROS), and malondialdehyde (MDA), and significantly reduces mRNA and protein expression levels of SLC7A11 and GPX4 . This indicates that Alloimperatorin induces ferroptosis . Additionally, it regulates the Keap1/PGAM5/AIFM1 pathway to promote oxeiptosis .
Result of Action
Alloimperatorin results in the inhibition of cell viability and invasion of cancer cells . It induces apoptosis, ferroptosis, and oxeiptosis, thereby inhibiting cell growth and invasion . It also causes significant mitochondrial shrinkage .
Action Environment
It is known that the compound’s efficacy can be enhanced or reversed by certain factors, such as keap1 sirna or gpx4 overexpression vectors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-hydroxy-4-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-9(2)3-4-10-11-5-6-13(17)20-16(11)14(18)15-12(10)7-8-19-15/h3,5-8,18H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXVVZMYSLWJMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214400 | |
Record name | Prangenidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alloimperatorin | |
CAS RN |
642-05-7 | |
Record name | Alloimperatorin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=642-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prangenidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alloimperatorin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301051 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Prangenidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALLOIMPERATORIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3043NX3603 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What cellular pathways does Alloimperatorin influence in cancer cells?
A1: Alloimperatorin has been shown to induce apoptosis, ferroptosis, and oxeiptosis in breast cancer cells []. In cervical cancer cells, it induces autophagy via the reactive oxygen species (ROS) pathway [].
Q2: How does Alloimperatorin impact ROS levels and what are the implications?
A2: Alloimperatorin induces ROS production in cervical cancer cells, leading to autophagy and ultimately cell death [].
Q3: Which apoptotic pathways are activated by Alloimperatorin?
A3: Studies indicate Alloimperatorin activates both intrinsic (mitochondrial) and extrinsic apoptotic pathways, as evidenced by increased caspase-3, -8, and -9 activity and changes in Bax/Bcl-2 protein expression [].
Q4: How does Alloimperatorin affect the Keap1/PGAM5/AIFM1 pathway?
A4: Research suggests Alloimperatorin promotes Keap1 expression and reduces AIFM1 phosphorylation, impacting the Keap1/PGAM5/AIFM1 pathway and subsequently promoting oxeiptosis in breast cancer cells [].
Q5: Does Alloimperatorin affect the expression of ferroptosis-related proteins?
A5: Yes, Alloimperatorin was found to reduce both mRNA and protein expression levels of SLC7A11 and GPX4, proteins involved in the regulation of ferroptosis [].
Q6: What is the molecular formula and weight of Alloimperatorin?
A6: The molecular formula of Alloimperatorin is C16H14O4, and its molecular weight is 270.28 g/mol [, , ].
Q7: What spectroscopic data are available for Alloimperatorin?
A7: Alloimperatorin's structure has been elucidated using various spectroscopic techniques, including UV, IR, H-NMR, and mass spectrometry. Detailed spectral data can be found in various research articles [, , ].
Q8: Are there studies on Alloimperatorin's material compatibility, stability, catalytic properties, or computational modeling?
A8: The provided research focuses primarily on the biological activities of Alloimperatorin. Further studies are needed to explore its material compatibility, stability under various conditions, potential catalytic properties, and applications of computational chemistry techniques like molecular docking or QSAR modeling.
Q9: How does the structure of Alloimperatorin contribute to its biological activity?
A9: The furanocoumarin structure of Alloimperatorin is crucial for its biological activity, particularly its ability to intercalate into DNA []. Modifications to this structure, such as epoxidation, can alter its activity and potency [, ].
Q10: Does the epoxide derivative of Alloimperatorin exhibit different biological activity?
A10: Yes, the epoxide derivative of Alloimperatorin demonstrates enhanced antitumor activity compared to Alloimperatorin itself. It exhibits a lower IC50 value in HL-60 leukemia cells, indicating greater potency in inhibiting cancer cell growth [].
Q11: What is known about the stability of Alloimperatorin and potential formulation strategies?
A11: While the provided research doesn't offer detailed insights into Alloimperatorin's stability under various conditions, it suggests that modifications like epoxidation can alter its stability and reactivity [, ]. Further research is needed to establish optimal formulation strategies for enhanced stability, solubility, and bioavailability.
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